Ethyl 4-(chloromethyl)benzoate CAS number and properties
Ethyl 4-(chloromethyl)benzoate CAS number and properties
An In-depth Technical Guide to Ethyl 4-(chloromethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-(chloromethyl)benzoate, a key organic intermediate. The document details its chemical and physical properties, safety and handling protocols, and a representative synthetic methodology.
Core Properties and Identification
Ethyl 4-(chloromethyl)benzoate, also known as 4-(Chloromethyl)benzoic Acid Ethyl Ester, is a chemical compound widely utilized in organic synthesis.[1][2] Its unique structure, featuring a reactive chloromethyl group and an ethyl ester, makes it a valuable building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3]
CAS Number: 1201-90-7[1][2][4][5][6]
Molecular Formula: C₁₀H₁₁ClO₂[1][2][4][5]
Synonyms:
Quantitative Physicochemical Data
The following table summarizes the key physical and chemical properties of Ethyl 4-(chloromethyl)benzoate.
| Property | Value | Source(s) |
| Molecular Weight | 198.65 g/mol | [1][2][4][5] |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Purity | >95.0% to >98.0% (GC) | [1][2] |
| Boiling Point | 280 °C | [1][5][7] |
| Density | 1.17 g/cm³ | [5] |
| Refractive Index | 1.5290 - 1.5330 | [5] |
| Flash Point | 142.3 °C | [7] |
| Storage Temperature | 2-8°C, under an inert atmosphere | [4][5] |
Safety and Handling
Ethyl 4-(chloromethyl)benzoate is classified as a hazardous substance and requires careful handling in a professional laboratory setting.
Hazard Classification:
-
GHS Pictogram: GHS05 (Corrosion)[5]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[5]
-
UN Number: 1760[6]
-
Hazard Class: 8 (Corrosive liquid, n.o.s.)[6]
-
Packing Group: III[6]
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.
-
P304 + P340 + P310: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER/doctor.
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.
-
P501: Dispose of contents/container to an approved waste disposal plant.
This chemical is intended for professional research and manufacturing use only and is not for medical or consumer applications.[2][6]
Experimental Protocols: Synthesis
The synthesis of Ethyl 4-(chloromethyl)benzoate can be achieved through various methods. A common laboratory-scale approach involves the chlorination of Ethyl 4-methylbenzoate. The following protocol is a representative example adapted from similar halogenation procedures.
Objective: To synthesize Ethyl 4-(chloromethyl)benzoate from Ethyl 4-methylbenzoate.
Materials:
-
Ethyl 4-methylbenzoate
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) - Caution: Potentially explosive, handle with care.
-
Carbon tetrachloride (CCl₄) - Caution: Toxic and carcinogenic. Handle only in a certified fume hood.
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Ethyl 4-methylbenzoate (1.0 equivalent) in carbon tetrachloride.
-
Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (1.1 equivalents) followed by a catalytic amount of benzoyl peroxide (approx. 0.05 equivalents).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 77°C for CCl₄).
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Filtration: Filter the mixture to remove the succinimide byproduct.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the carbon tetrachloride solvent.
-
Purification (if necessary): The resulting crude product, an oil, can be further purified by silica gel chromatography if required.
This procedure is analogous to the synthesis of the bromo-derivative, ethyl 4-(bromomethyl)benzoate, where N-bromosuccinimide is used.[8]
Applications in Drug Development
Ethyl 4-(chloromethyl)benzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature allows for sequential or orthogonal modification at the ester and the chloromethyl sites. For instance, it is a precursor in the synthesis of 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, a potential analgesic compound.[9]
Visualized Workflow: Synthesis of Ethyl 4-(chloromethyl)benzoate
The following diagram illustrates the logical workflow for the synthesis protocol described above.
Caption: Synthesis workflow for Ethyl 4-(chloromethyl)benzoate.
References
- 1. labsolu.ca [labsolu.ca]
- 2. calpaclab.com [calpaclab.com]
- 3. nbinno.com [nbinno.com]
- 4. 1201-90-7|Ethyl 4-(chloromethyl)benzoate|BLD Pharm [bldpharm.com]
- 5. Ethyl 4-chloromethylbenzoate | 1201-90-7 [chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Ethyl 4-(bromomethyl)benzoate synthesis - chemicalbook [chemicalbook.com]
- 9. Characterization of 2-((4-(chloromethyl)benzoyl)oxy)benzoate acid for analgesic tablet dosage form formulation - PMC [pmc.ncbi.nlm.nih.gov]
